Decarboxy Ciprofloxacin
Overview
Description
Decarboxy Ciprofloxacin is an impurity of Ciprofloxacin . It has the molecular formula C16H18FN3O and a molecular weight of 287.33 .
Chemical Reactions Analysis
The degradation of Ciprofloxacin has been studied extensively. For instance, one study reported the use of zero-valent copper nanoparticles for Ciprofloxacin degradation . Another study reported the degradation of Ciprofloxacin by persulfate activated by Fe(III)-doped BiOCl composite photocatalyst .Physical And Chemical Properties Analysis
Decarboxy Ciprofloxacin has a molecular weight of 287.33 . Other physical and chemical properties such as solubility, stability, and crystalline structure can be influenced by the formation of salts with different counterions .Scientific Research Applications
Antibacterial Evaluation
Decarboxylated ciprofloxacin, a derivative of ciprofloxacin, has been studied for its antibacterial activities against various bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Bacillus subtilis, Enterobacter cloacae, Serratia marcescens, and Escherichia coli. However, contrary to previous reports, recent research found that decarboxylated fluoroquinolones, including decarboxylated ciprofloxacin, did not show significant antibacterial activity in both broth dilution and agar methods, suggesting the crucial role of the carboxylic acid group in antibacterial efficacy (Nguyen et al., 2011).
Photocatalytic Degradation Studies
Studies have also explored the use of nanobiocomposites, like ZnFe2O4@CMC, for the degradation of ciprofloxacin in aqueous media. This research can be pivotal in addressing the environmental impact of ciprofloxacin contamination in water sources (Malakootian et al., 2019).
Drug Delivery and Formulation
The development of nano-transfersomal vesicles for the non-invasive trans-tympanic delivery of ciprofloxacin has been researched. This approach aims to enhance the local delivery of ciprofloxacin to the middle ear, offering potential in treating acute otitis media (Al-mahallawi et al., 2014).
Degradation and Transformation Products
Studies on the degradation behavior of ciprofloxacin have revealed complex pathways, including defluorination and degradation at the piperazine ring. Understanding these mechanisms is crucial for predicting the environmental impact and removal strategies for ciprofloxacin in water treatment processes (Salma et al., 2016).
Enhanced Solubility and Bioavailability
Research on enhancing the solubility and bioavailability of ciprofloxacin through complexation with cyclodextrins has shown promising results. This approach could improve its clinical use and effectiveness against infections like MRSA (Choi et al., 2017).
Antibiotic Resistance Studies
The interaction between ciprofloxacin and the development of antibiotic resistance, particularly in Pseudomonas aeruginosa and Escherichia coli, has been a key area of study. This research provides insights into the evolutionary trajectories of bacterial resistance to fluoroquinolones (Wassermann et al., 2016; Huseby et al., 2017).
Future Directions
The increasing threat of antibiotic resistance has led to the exploration of novel approaches for tackling this global problem. One such promising avenue of research involves so-called antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics . The development of more effective therapeutic agents than have been previously achieved is a future direction in this field .
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-piperazin-1-ylquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-13-9-12-14(10-15(13)19-7-4-18-5-8-19)20(11-1-2-11)6-3-16(12)21/h3,6,9-11,18H,1-2,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYUSAJJDOBXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=O)C3=CC(=C(C=C32)N4CCNCC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431655 | |
Record name | Decarboxy Ciprofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decarboxy Ciprofloxacin | |
CAS RN |
105394-83-0 | |
Record name | Decarboxyciprofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105394830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decarboxy Ciprofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECARBOXYCIPROFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGL76AE74S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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